N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide
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Overview
Description
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is a chiral compound with the molecular formula C8H15NO2 and a molecular weight of 157.213. It is known for its unique stereochemistry, which makes it an important molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide typically involves the reaction of cyclohexanone with acetamide under specific conditions to ensure the correct stereochemistry. The reaction is often catalyzed by chiral catalysts to achieve the desired enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzymatic activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-2-Hydroxycyclohexyl]formamide
- N-[(1S,2R)-2-Hydroxycyclohexyl]propionamide
- N-[(1S,2R)-2-Hydroxycyclohexyl]butyramide
Uniqueness
N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific biological activity .
Properties
IUPAC Name |
N-[(1S,2R)-2-hydroxycyclohexyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYRMQIIFNGRR-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCC[C@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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